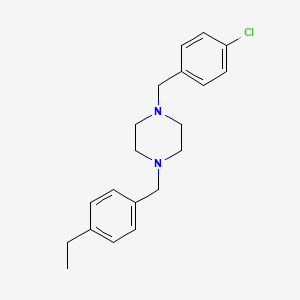![molecular formula C16H14ClNO3S B5845453 3-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5845453.png)
3-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid, commonly known as CBTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBTA is a derivative of benzoic acid and is synthesized using a specific method that involves several steps.
Mecanismo De Acción
CBTA exerts its therapeutic effects by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. CBTA also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, CBTA has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
CBTA has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). CBTA also reduces the production of reactive oxygen species (ROS) and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. Additionally, CBTA has been found to reduce the expression of matrix metalloproteinases (MMPs), enzymes that play a critical role in tissue remodeling and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CBTA is its ability to inhibit multiple targets involved in inflammation and cancer progression. This makes it a promising candidate for the development of novel therapeutics. Additionally, CBTA has been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of CBTA is its poor solubility in water, which can limit its bioavailability and efficacy.
Direcciones Futuras
For research could include investigating the efficacy of CBTA in combination with other drugs, developing novel formulations to improve its solubility and bioavailability, and investigating its potential for use in other diseases, such as neurodegenerative disorders. Additionally, further research is needed to determine the safety and toxicity of CBTA in humans.
Métodos De Síntesis
CBTA is synthesized using a multi-step process that involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This compound is then reacted with acetic anhydride to form 4-chlorobenzylthioacetamide. Finally, the addition of 3-aminobenzoic acid to 4-chlorobenzylthioacetamide results in the formation of CBTA. The purity of the compound is determined using thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
CBTA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties. CBTA has been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease. Additionally, CBTA has been found to inhibit the growth of various bacterial and fungal strains.
Propiedades
IUPAC Name |
3-[[2-[(4-chlorophenyl)methylsulfanyl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-13-6-4-11(5-7-13)9-22-10-15(19)18-14-3-1-2-12(8-14)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYSIDQXEWKIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSCC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201497 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5845370.png)

![N-[2-(methylthio)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5845380.png)


methyl]thiourea](/img/structure/B5845401.png)


![1-[(4-nitrophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5845423.png)
![{4-[(5-acetyl-2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5845427.png)

![N-{[(6-chloro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B5845432.png)
![5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5845436.png)
